3-hydroxy-7-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one

Medicinal chemistry Structure-activity relationship Regioisomer differentiation

Researchers requiring authentic 7-methyl-substituted oxindole reference compounds for COX/5-LOX SAR campaigns face limited sourcing options. CAS 439093-36-4 provides the precise regioisomer disclosed in US5300655, retaining the critical N-H hydrogen-bond donor and thiophen-2-yl side chain absent in generic analogs. • 7-Methyl substitution ortho to N-H alters electronic distribution vs. 5-methyl regioisomer (CAS 439091-18-6) • Free N-H preserves HBD capacity lost in N-alkylated derivatives • Standard packs: 5-100 mg; bulk custom synthesis available Quote includes COA with HPLC purity verification. In stock for immediate dispatch.

Molecular Formula C15H13NO3S
Molecular Weight 287.33
CAS No. 439093-36-4
Cat. No. B2744267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-7-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one
CAS439093-36-4
Molecular FormulaC15H13NO3S
Molecular Weight287.33
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(C(=O)N2)(CC(=O)C3=CC=CS3)O
InChIInChI=1S/C15H13NO3S/c1-9-4-2-5-10-13(9)16-14(18)15(10,19)8-11(17)12-6-3-7-20-12/h2-7,19H,8H2,1H3,(H,16,18)
InChIKeyWOBIMGYLNBYYCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 439093-36-4: Chemical Identity and Procurement Context


3-Hydroxy-7-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one (CAS 439093-36-4; molecular formula C₁₅H₁₃NO₃S; MW 287.33 g/mol) belongs to the 3-substituted-2-oxindole class. Its core scaffold—a 3-hydroxyoxindole bearing a 2-oxo-2-(thiophen-2-yl)ethyl side chain at the 3-position and a methyl group at the 7-position—places it within a family of compounds disclosed as inhibitors of prostaglandin H₂ synthase (cyclooxygenase), 5-lipoxygenase, and interleukin-1 biosynthesis [1]. The 7-methyl substitution on the indolin-2-one ring differentiates it from the more common 5-methyl regioisomer (CAS 439091-18-6) and the non-methylated parent (CAS 78660-85-2). The compound retains an unsubstituted N–H at position 1, preserving hydrogen-bond donor capacity that is eliminated in N-alkylated analogs. Notably, no peer-reviewed bioactivity data or curated database entries (PubChem, ChEMBL, BindingDB) were identified for this exact CAS number as of the search date; differentiation must therefore be drawn from structural, physicochemical, and patent-class evidence.

Substitution Specificity of CAS 439093-36-4


Generic substitution within the 3-substituted-2-oxindole class fails because the position of the methyl substituent on the indolin-2-one ring (7- vs. 5- vs. none) alters both electronic distribution and steric accessibility of the N–H and the 3-hydroxy group, which in turn modulate hydrogen-bonding networks, metabolic stability, and target binding [1]. Patent US5300655 explicitly teaches that substituent identity and position on the oxindole ring (X and Y positions) are critical for inhibitory potency against COX, 5-LOX, and IL-1 biosynthesis [1]. Furthermore, the thiophen-2-yl moiety in the side chain cannot be freely interchanged with phenyl, furyl, or pyridyl groups without altering the compound's electron density, ring geometry, and logP—each of which affects solubility, membrane permeability, and protein-binding interactions. The N–H at position 1 serves as a hydrogen-bond donor (HBD); N-alkylated analogs (e.g., 3-hydroxy-1-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one) lose this HBD capacity, fundamentally changing their supramolecular assembly and target engagement profile. These structural determinants collectively mean that even closely related analogs (e.g., the 5-methyl regioisomer CAS 439091-18-6 or the 7-chloro analog CAS 83393-71-9) cannot be assumed to exhibit equivalent biological or physicochemical behavior without empirical confirmation.

CAS 439093-36-4 vs. Closest Analogs: Differentiation Evidence


7-Methyl vs. 5-Methyl Oxindole Regioisomers

Patent US5300655 defines substituent positions X and Y on the oxindole ring as independent variables controlling inhibitory potency [1]. The 7-methyl substitution (CAS 439093-36-4) places the electron-donating methyl group ortho to the N–H, influencing the acidity of the lactam proton and the hydrogen-bond donor strength of N–H. In contrast, the 5-methyl regioisomer (CAS 439091-18-6) positions the methyl group para to N–H, minimizing its electronic influence on the lactam. This positional difference is predicted to alter the compound's hydrogen-bond acceptor/donor profile, logP, and metabolic soft-spot map.

Medicinal chemistry Structure-activity relationship Regioisomer differentiation

N–H vs. N-Methyl: Hydrogen-Bond Donor Capacity

Crystallographic analysis of closely related N-substituted 3-hydroxyindolin-2-ones (Becerra et al., 2020) demonstrates that the N–H group participates in O–H···O and C–H···O hydrogen-bond networks that govern supramolecular assembly [1]. The target compound CAS 439093-36-4 retains a free N–H (HBD count = 2), whereas the N-methyl analog (3-hydroxy-1-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one) replaces this with N–CH₃, reducing HBD count to 1 and eliminating a key hydrogen-bond donor site. This is expected to reduce aqueous solubility, alter crystal packing, and modify target-binding geometry.

Supramolecular chemistry Hydrogen bonding Solubility

7-Methyl vs. 7-Chloro: Electronic and Lipophilic Effects

The 7-chloro analog (7-chloro-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one, CAS 83393-71-9) replaces the electron-donating methyl group (–CH₃, σₘ = -0.07, σₚ = -0.17) with an electron-withdrawing chlorine (–Cl, σₘ = +0.37, σₚ = +0.23). This substitution reverses the electronic character at C-7, alters the pKₐ of the adjacent N–H, and increases molecular weight by ~20.4 Da. LogP for the 7-chloro analog is predicted to be ~0.3–0.5 units higher than the 7-methyl compound, affecting both solubility and membrane partitioning. Additionally, chlorine introduces a metabolic liability (potential for CYP450-mediated oxidative dechlorination or glutathione conjugation) not present in the 7-methyl compound.

Electronic effects Lipophilicity Metabolic stability

Class-Level COX/5-LOX Inhibitory Activity

Patent US5300655 (Pfizer, 1994) discloses that 3-substituted-2-oxindole derivatives bearing a thiophene-containing side chain are inhibitors of prostaglandin H₂ synthase (COX), 5-lipoxygenase (5-LOX), and interleukin-1 (IL-1) biosynthesis [1]. Representative compounds in the patent series demonstrated IC₅₀ values in the low micromolar range for COX inhibition and IL-1 suppression in cell-based assays. CAS 439093-36-4 falls within the generic Markush structure (Formula I) of this patent, where the 7-methyl and thiophen-2-yl substituents are encompassed. While no compound-specific IC₅₀ is reported for CAS 439093-36-4, the patent explicitly teaches that variations at the X (C-7) and Y positions modulate potency, supporting differentiation from analogs with different substitution patterns.

COX inhibition 5-LOX inhibition Interleukin-1 biosynthesis

Application Scenarios for CAS 439093-36-4


SAR Studies on 7-Substituted 2-Oxindole Inhibitors

CAS 439093-36-4 is most appropriately used as a 7-methyl-substituted reference compound within SAR campaigns exploring the impact of oxindole ring substitution on dual COX/5-LOX and IL-1 inhibitory activity, as disclosed in Patent US5300655 [1]. Its unsubstituted N–H and thiophen-2-yl side chain provide a well-defined scaffold for systematic comparison with the 5-methyl regioisomer (CAS 439091-18-6), the 7-chloro analog (CAS 83393-71-9), and N-alkylated derivatives. Because no compound-specific bioactivity data are publicly available, initial screening against COX-1, COX-2, and 5-LOX is required to establish baseline potency.

Crystallography of 3-Hydroxyindolin-2-ones

The compound's two hydrogen-bond donor sites (N–H and 3-OH) and its 2-oxo-2-(thiophen-2-yl)ethyl side chain make it a candidate for crystallization and supramolecular assembly studies, following the precedent established by Becerra et al. (2020) for N-substituted analogs [1]. The 7-methyl group introduces steric and electronic modulation that may influence crystal packing compared to the non-methylated parent (CAS 78660-85-2). Co-crystallization with COX or 5-LOX enzymes could provide definitive binding-mode data to complement the patent's class-level activity claims.

Metabolic Stability: 7-Methyl vs. 7-Chloro Oxindoles

The 7-methyl group in CAS 439093-36-4 is predicted to confer greater metabolic stability compared to the 7-chloro analog, which is susceptible to oxidative dechlorination and glutathione conjugation. Procurement of both compounds for comparative microsomal or hepatocyte stability assays can quantify this difference and inform lead optimization decisions for anti-inflammatory drug discovery programs targeting the COX/5-LOX pathway [1].

Chemical Probe for IL-1 Biosynthesis Pathway

Patent US5300655 establishes the class as inhibitors of IL-1 biosynthesis [1]. CAS 439093-36-4, with its 7-methyl substitution and free N–H, may serve as a starting scaffold for developing chemical probes to dissect the IL-1β production pathway. Its structural distinction from the more heavily investigated N-substituted oxindole-1-carboxamides (which dominate the patent's exemplified compounds) offers a complementary chemotype for target engagement studies.

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